
N-(4-ethylphenyl)-1-(4-(3-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethylphenyl)-1-(4-(3-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C26H23FN4O2 and its molecular weight is 442.494. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-ethylphenyl)-1-(4-(3-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide, referred to as compound 4f in various studies, has garnered attention for its potential biological activities, particularly in the field of oncology. This article synthesizes current knowledge on its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.
Synthesis of Compound 4f
The synthesis of compound 4f involves several key steps that typically include the formation of the imidazole core followed by the introduction of various substituents. The synthetic route generally leads to compounds with enhanced biological properties compared to their precursors. For example, a study highlighted the synthesis of novel 1-(4-substituted phenyl)-2-ethyl imidazole derivatives, which included compound 4f, and evaluated their antitumor activities .
Antitumor Activity
Compound 4f has demonstrated promising antitumor activity across various cancer cell lines. Its effectiveness is measured through the half-maximal inhibitory concentration (IC50), which indicates the concentration required to inhibit cell growth by 50%. In a comparative study:
- IC50 Values :
- A549 (Lung Cancer) : 10.96 µM
- SGC-7901 (Gastric Cancer) : 2.96 µM
- HeLa (Cervical Cancer) : 4.07 µM
These values suggest that compound 4f exhibits significantly stronger inhibitory effects than established chemotherapeutics like methotrexate (MTX) and 5-fluorouracil (5-FU) .
The mechanism by which compound 4f induces apoptosis in cancer cells involves modulation of key proteins associated with apoptosis:
- Bax : Pro-apoptotic protein whose expression increases upon treatment with compound 4f.
- Bcl-2 : Anti-apoptotic protein whose levels decrease, facilitating apoptosis.
- Caspase-3 : An executioner caspase whose activation is critical for cell death; its expression increased significantly after treatment.
In HeLa cells, treatment with compound 4f resulted in a 68.2% apoptosis rate , compared to a 39.6% rate induced by 5-FU . This indicates that compound 4f not only promotes cell death but does so more effectively than existing treatments.
Selectivity and Toxicity
One of the notable features of compound 4f is its selectivity towards tumor cells over normal cells. The selectivity index indicates that normal L-02 cells exhibit a tolerance that is 23–46-fold higher than that of tumor cells, suggesting reduced toxicity in normal tissues compared to cancerous ones .
Comparative Analysis with Other Compounds
To provide a clearer understanding of compound 4f's efficacy, Table 1 summarizes its activity alongside other known agents:
Compound | Cancer Cell Line | IC50 (µM) | Relative Efficacy |
---|---|---|---|
Compound 4f | A549 | 10.96 | Higher than MTX |
SGC-7901 | 2.96 | Higher than MTX | |
HeLa | 4.07 | Higher than 5-FU | |
Methotrexate | A549 | >100 | Control |
5-Fluorouracil | HeLa | ~20 | Control |
Case Studies and Research Findings
Research has consistently shown that modifications in the imidazole structure can lead to significant variations in biological activity. A study focused on a series of imidazole derivatives indicated that structural changes directly affect their anticancer properties, reinforcing the importance of molecular design in drug development .
Propiedades
IUPAC Name |
N-(4-ethylphenyl)-1-[[4-[(3-fluorobenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN4O2/c1-2-18-6-10-23(11-7-18)30-26(33)24-16-31(17-28-24)15-19-8-12-22(13-9-19)29-25(32)20-4-3-5-21(27)14-20/h3-14,16-17H,2,15H2,1H3,(H,29,32)(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOJQIRFEDQQMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.